1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(2)12(17)10-8-14-16(9-10)11-4-3-6-13-7-5-11/h8-9,11,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJNWKIWIFLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Scale Considerations
- Large-scale synthesis often utilizes continuous flow reactors to enhance reaction control, reproducibility, and yield.
- Continuous flow methods allow for precise temperature and reaction time control, improving product quality and scalability.
Detailed Synthetic Route
A representative synthetic route can be summarized as follows:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Azepan-4-yl amine + Pyrazole-4-carboxylic acid derivative | Solvent: DCM or ethanol; Base: triethylamine or pyridine; Coupling agent: carbodiimide or equivalent | Formation of amide bond yielding this compound |
| 2 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Research Findings on Preparation
- The reaction efficiency is influenced by the choice of solvent and base; dichloromethane with triethylamine tends to provide high yields.
- Use of continuous flow reactors in industrial settings enhances batch-to-batch consistency and allows for scale-up without loss of purity.
- The amide bond formation is generally high yielding and selective, minimizing side reactions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | Solvent choice affects solubility and reaction rate |
| Base/Catalyst | Triethylamine, Pyridine | Neutralizes acid byproducts, promotes coupling |
| Coupling Agent | Carbodiimides (e.g., EDC, DCC) | Activates carboxylic acid for amide bond formation |
| Reaction Temperature | Room temperature to reflux | Optimized to balance reaction rate and side reactions |
| Reaction Time | Several hours (typically 2-24 hours) | Dependent on scale and conditions |
| Purification Method | Chromatography, Recrystallization | Ensures high purity of final compound |
| Industrial Scale | Continuous flow reactors | Enhances reproducibility and scalability |
Chemical Reactions Analysis
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using reagents like halogens or alkylating agents. Major products formed from these reactions include substituted pyrazole and azepane derivatives.
Scientific Research Applications
Chemical and Synthetic Applications
1. Building Block in Organic Synthesis
- The compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives that can be used in further research or industrial applications.
2. Reagent in Organic Reactions
- It is employed as a reagent in several organic reactions due to its reactivity. The presence of functional groups facilitates its use in coupling reactions and other transformations essential for creating new compounds.
Biological Applications
1. Antimicrobial and Antifungal Properties
- Preliminary studies indicate that 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide exhibits antimicrobial and antifungal activities. These properties are under investigation for their potential use in developing new antibacterial and antifungal agents .
2. Potential Anticancer Agent
- Recent research highlights the compound's potential as an anticancer drug. Studies have shown that related pyrazole derivatives can inhibit key kinases involved in cancer progression, such as JAK2/3 and Aurora A/B kinases. The IC50 values for these activities range from 0.008 to 2.52 μM against various cancer cell lines, indicating strong anticancer potential .
Industrial Applications
1. Pharmaceutical Development
- The compound is being explored for its utility in pharmaceutical development, particularly as an intermediate in synthesizing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy or reduce side effects in drug formulations .
2. Agrochemical Production
Mechanism of Action
The mechanism of action of 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole-Carboxamide Derivatives
Key Observations
Structural Flexibility vs. Rigidity: The azepane ring in the target compound introduces conformational flexibility, which may enhance binding to dynamic biological targets compared to rigid aryl-substituted analogs (e.g., compounds 3a–3e in ) .
Substituent Effects on Physicochemical Properties: Halogenation: Chloro substituents (e.g., in 3a and 3b) increase molecular weight and melting points (133–172°C) due to enhanced van der Waals interactions . Polar Groups: The dimethylcarboxamide group in the target compound improves aqueous solubility relative to cyano-substituted derivatives (e.g., 3a–3e) .
Synthetic Accessibility: The target compound’s synthesis is likely more complex than that of simpler analogs (e.g., N-(2-aminoethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide) due to the azepane ring’s steric demands . Yields for aryl-substituted derivatives (68–71%) suggest moderate efficiency in coupling reactions, though the target compound’s yield remains unreported .
Biological Activity
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound characterized by its unique structural features, including an azepane ring, a pyrazole ring, and a carboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and antimicrobial properties.
- IUPAC Name : 1-(azepan-4-yl)-N,N-dimethylpyrazole-4-carboxamide
- CAS Number : 1316224-24-4
- Molecular Weight : 236.31 g/mol
- Chemical Structure : The compound features a complex arrangement that allows for diverse interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may inhibit certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. For instance, studies on related pyrazole derivatives have shown significant inhibition of JAK2/3 and Aurora A/B kinases, which are implicated in cancer progression. The IC50 values for these activities ranged from 0.008 to 2.52 μM, indicating potent effects against cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer) cells .
Table: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| 10e | JAK2 | 0.166 | K562 |
| 10e | JAK3 | 0.057 | K562 |
| 10e | Aurora A | 0.939 | HCT116 |
| 10e | Aurora B | 0.583 | HCT116 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. The presence of the azepane moiety has been linked to enhanced antibacterial effects, particularly against strains such as E. coli and S. aureus. Research indicates that modifications in the structure can lead to varying degrees of antimicrobial efficacy, emphasizing the importance of the aliphatic amide pharmacophore .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | Pseudomonas aeruginosa | Low |
Study on Kinase Inhibition
In a focused study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, compound 10e was noted for its ability to down-regulate the phosphorylation of key signaling proteins such as STAT3 and STAT5 in cancer cell lines, suggesting a mechanism for its antiproliferative effects .
Study on Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of various pyrazole derivatives, revealing that compounds with specific structural features showed significant inhibition against bacterial strains at concentrations that were effective compared to standard antibiotics .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide?
Answer:
A plausible route involves coupling a pyrazole-4-carboxylic acid derivative with azepane via an activated intermediate (e.g., acid chloride or mixed anhydride). For example:
Activation : React pyrazole-4-carboxylic acid with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acyl chloride intermediate.
Amidation : Add azepane under inert conditions (e.g., dry dichloromethane) to yield the target compound.
Workup : Purify via column chromatography or recrystallization.
Key Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Monitor progress using TLC or HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrazole ring and azepane substitution using H and C NMR. For example, pyrazole C-4 carboxamide protons typically resonate at δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHNO: 248.16 g/mol).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- FTIR : Identify carbonyl stretches (~1650–1700 cm) and N-H bonds (~3300 cm) .
Basic: What safety protocols are essential during experimental handling?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Waste Management : Segregate organic waste (e.g., solvents) and neutralize acidic/basic byproducts before disposal via certified hazardous waste services .
Advanced: How can researchers evaluate the biological activity of this compound?
Answer:
- Antifungal Assays : Test against phytopathogenic fungi (e.g., Gibberella zeae) using mycelial growth inhibition assays. Calculate EC values via dose-response curves (e.g., 1.8 μg/mL for related compounds) .
- Enzyme Inhibition : Measure succinate dehydrogenase (SDH) activity spectrophotometrically. Compare IC values (e.g., 6.9 μg/mL for analogs) against controls like penthiopyrad .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?
Answer:
- 3D-QSAR Modeling : Generate comparative molecular field analysis (CoMFA) models using analogs with known EC/IC data. Focus on substituent effects at the azepane and pyrazole positions .
- Molecular Docking : Simulate binding to SDH (PDB: 2WQ3) to identify key interactions (e.g., H-bonds with Arg59, π-π stacking with Trp173). Validate docking poses via MD simulations .
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyrazole ring and assess changes in potency .
Advanced: How to resolve contradictions between in vitro and enzymatic assay data?
Answer:
Purity Verification : Re-analyze compound purity via HPLC to rule out impurities causing false negatives/positives.
Solubility Testing : Use DMSO or cyclodextrin complexes to improve aqueous solubility and bioavailability.
Orthogonal Assays : Compare results from fungal growth inhibition (whole organism) and SDH enzymatic assays (isolated protein). Discrepancies may indicate off-target effects .
Metabolic Stability : Assess hepatic microsomal degradation to identify rapid metabolism in vitro .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to evaluate binding stability. Analyze RMSD and hydrogen bond occupancy.
- Free Energy Calculations : Use MM/GBSA to estimate binding free energy (ΔG). Correlate with experimental IC values .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
